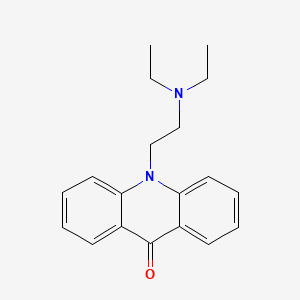
10-(2-(Diethylamino)ethyl)-9(10H)-acridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(2-(Diethylamino)ethyl)-9(10H)-acridinone is a chemical compound that belongs to the acridinone family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-(Diethylamino)ethyl)-9(10H)-acridinone typically involves the reaction of acridinone derivatives with diethylaminoethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
10-(2-(Diethylamino)ethyl)-9(10H)-acridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce amines.
Applications De Recherche Scientifique
10-(2-(Diethylamino)ethyl)-9(10H)-acridinone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its potential use in drug development, particularly for its ability to interact with DNA and other biological targets.
Industry: It is used in the development of materials with specific properties, such as fluorescence or photostability.
Mécanisme D'action
The mechanism of action of 10-(2-(Diethylamino)ethyl)-9(10H)-acridinone involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the DNA molecule and leading to potential therapeutic effects. Additionally, it can interact with enzymes and other proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridin-9(10H)-one: A parent compound with similar structural features but lacking the diethylaminoethyl group.
2-(Diethylamino)ethyl 9-hydroxyfluorene-9-carboxylate: A structurally related compound with different functional groups.
Uniqueness
10-(2-(Diethylamino)ethyl)-9(10H)-acridinone is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the diethylaminoethyl group enhances its solubility and ability to interact with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
60536-22-3 |
|---|---|
Formule moléculaire |
C19H22N2O |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
10-[2-(diethylamino)ethyl]acridin-9-one |
InChI |
InChI=1S/C19H22N2O/c1-3-20(4-2)13-14-21-17-11-7-5-9-15(17)19(22)16-10-6-8-12-18(16)21/h5-12H,3-4,13-14H2,1-2H3 |
Clé InChI |
RINBNPPEMJIWTC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















